4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid
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Description
The compound "4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the use of bidentate directing groups to facilitate C-H activation and functionalization. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been reported as a new bidentate directing group for Pd(II)-catalyzed arylation and oxygenation of carboxamides . Additionally, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been synthesized and characterized, demonstrating the versatility of thiadiazole derivatives in coordination chemistry .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex, with various substituents affecting their properties. X-ray diffraction crystallography has been used to confirm the structure of dimeric organotin thiadiazole complexes . Moreover, density functional theory (DFT) has been employed to study the electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid, revealing insights into the stability and molecular properties of these compounds .
Chemical Reactions Analysis
Thiadiazole derivatives undergo a range of chemical reactions. For example, the reaction of thioamides with electrophilic reagents can yield 3,5-disubstituted 1,2,4-thiadiazoles . Additionally, the reactivity of thiadiazole derivatives with bases has been explored, leading to the formation of various functionalized products . The synthesis of 4,5-dihydro-1,3,4-thiadiazole derivatives based on hydrazones of oxamic acid thiohydrazides further demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The study of 4-methylthiadiazole-5-carboxylic acid using DFT revealed information about its vibrational modes, hydrogen bonding, solvent effects, and non-linear optical properties . The antimicrobial activity of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives has been evaluated, with some compounds showing significant bioactivity against Gram-positive bacteria .
Scientific Research Applications
Pharmacological Applications
Heterocyclic systems based on 1,3,4-thiadiazole rings are known for their broad pharmacological activities. These compounds serve as crucial scaffolds in medicinal chemistry, thanks to their wide possibilities for chemical modifications. They exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of these heterocyclic systems, including the 1,3,4-thiadiazole core, is underscored by their role as bioisosteres for carboxylic, amide, and ester groups, enhancing interactions with enzymes and receptors due to their ability to participate in hydrogen bonding interactions. This bioisosteric similarity suggests that derivatives of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid could potentially exhibit similar pharmacological profiles (Lelyukh, 2019).
Synthetic and Biological Significance
The synthetic versatility of thiadiazoles, including compounds like 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid, is significant for the development of new biologically active molecules. Their structural framework is integral in the construction of drug-like molecules, with research indicating their central role in new medicinal agents' development due to their effective interaction with various biological targets. Such compounds are engineered for enhanced biological activity by exploiting the thiadiazole moiety's inherent properties (Mishra et al., 2015).
properties
IUPAC Name |
4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUMOQOGIIKOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NSN=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364246 |
Source
|
Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |
CAS RN |
89033-42-1 |
Source
|
Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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